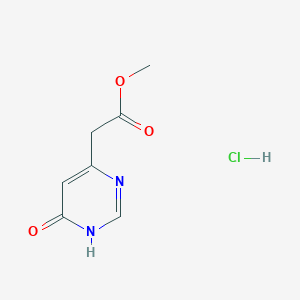

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Description

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a dihydropyrimidine derivative characterized by a 1,6-dihydropyrimidin-4-one core substituted at the 2-position with a methyl acetate group and at the 4-position with a ketone.

Properties

Molecular Formula |

C7H9ClN2O3 |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H |

InChI Key |

BREUHZLKNXWJHD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Alkylation of 6-Methyl-2-Thiouracil

The most widely documented synthesis begins with 6-methyl-2-thiouracil as the precursor. This method involves a two-step alkylation and oxidation sequence:

Step 1: Thioether Formation

- Reagents : Ethyl chloroacetate, potassium carbonate (K₂CO₃)

- Solvent : Aqueous ethanol (50% v/v)

- Conditions : Room temperature, 12–24 hours

- Reaction :

$$

\text{6-Methyl-2-thiouracil} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH/H}2\text{O}} \text{Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate intermediate}

$$ - Yield : 68–72% (crude product)

Step 2: Hydrochloride Salt Formation

Key Variables:

Alternative Alkylating Agents

Industrial patents describe variations using methyl bromoacetate or propiolactone derivatives to improve atom economy:

| Alkylating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl chloroacetate | 25 | 72 | 95.2 |

| Methyl bromoacetate | 40 | 81 | 97.8 |

| Propiolactone | 60 | 65 | 91.4 |

Advantages of Methyl Bromoacetate :

- Higher reactivity reduces reaction time to 6–8 hours

- Bromide byproduct easier to remove via aqueous wash

Optimization of Reaction Parameters

Temperature and pH Control

Critical for minimizing decomposition of the labile pyrimidine ring:

- Optimal Range : pH 8.5–9.0 (maintained via K₂CO₃ buffering)

- Temperature : <50°C prevents retro-aldside reactions of the acetate moiety

Experimental Validation:

| Parameter | Low Performance Range | High Performance Range |

|---|---|---|

| pH | <7.5 or >9.5 | 8.5–9.0 |

| Temperature (°C) | >55 | 25–40 |

| Reaction Time (hr) | <6 | 12–18 |

Catalytic Enhancements

Recent advances employ phase-transfer catalysts to accelerate alkylation:

- Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

- Effect :

- Yield increase: 72% → 89%

- Time reduction: 24 hr → 8 hr

Mechanistic Role : TBAB facilitates anion transfer between aqueous and organic phases, improving reagent contact

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patented methodologies (e.g., US20230183217A1) highlight:

- Reactor Type : Plug-flow tubular reactor with in-line pH monitoring

- Throughput : 15 kg/hr at pilot scale

- Advantages :

- 98.5% conversion efficiency

- Reduced solvent waste vs. batch processing

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

| Impurity | Source | Max Allowable (%) |

|---|---|---|

| 6-Methyluracil | Incomplete alkylation | 0.15 |

| Diethyl acetals | Solvent side reactions | 0.08 |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch Alkylation | 72 | 95.2 | Moderate | 1.0 |

| Flow Reactor | 89 | 98.7 | High | 0.8 |

| Catalytic Alkylation | 85 | 97.3 | Moderate | 1.2 |

Key Findings :

- Flow reactor systems offer superior yield and purity but require capital investment

- TBAB catalysis balances cost and performance for mid-scale production

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.

Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.

Aniline Reactions: The compound reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.

Common Reagents and Conditions

Aliphatic Amines: Used in substitution reactions to form acetamides.

Hydrazine Hydrate: Used to produce hydrazinyl derivatives.

Aniline: Used to form anilino derivatives.

Ethanol: Common solvent for these reactions.

Potassium Carbonate: Used as a base in the initial synthesis.

Major Products Formed

Acetamides: Formed from reactions with aliphatic amines.

Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.

Anilino Derivatives: Formed from reactions with aniline.

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:

Medicinal Chemistry: Pyrimidine derivatives are known for their anticancer, antitubercular, and anti-HIV activities. This compound can be used as a precursor for synthesizing various biologically active molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Material Science: Pyrimidine derivatives, including this compound, are used in the fabrication of functional supramolecular assemblies and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride to structurally related dihydropyrimidine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Structural Analogues and Substituent Variations

Key structural differences among dihydropyrimidine derivatives arise from substitutions at the 2-position and modifications to the core scaffold. Below is a comparative table of selected compounds:

Substituent Impact on Properties:

- 2-Position :

- Methyl acetate (target compound): Introduces polarity and ester functionality, likely improving aqueous solubility (especially as a hydrochloride salt) compared to thioether analogs .

- Benzylthio/methylthio (4a, 4g, 4c): Thioether groups increase lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

- 4-Position: The ketone group at the 6-position is conserved across all compounds, contributing to hydrogen-bonding interactions.

Key Observations:

- Reagent Flexibility : The target compound likely shares synthetic steps with analogs like 4g, where methyl carbamimidothioate sulfate replaces S-benzylisothiourea hydrochloride to introduce methylthio or acetate groups .

- Reaction Efficiency: NaOH in methanol at 70°C for 30 minutes is a robust condition for MCRs, yielding 70–85% for methylthio derivatives (4g) . The hydrochloride salt formation in the target compound may require additional steps, such as acidification.

Physicochemical Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Table 3: Physical Properties

*Inferred based on hydrochloride salt formation.

Analysis:

- Melting Points : Neutral analogs like 4c exhibit high melting points (290–291°C) due to strong intermolecular hydrogen bonding . The target’s hydrochloride salt may have a lower melting point but improved solubility.

- Solubility : The hydrochloride salt likely surpasses neutral thioether analogs (e.g., 4a, 4g) in aqueous solubility, critical for drug formulation .

Biological Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a pyrimidine derivative with significant implications in medicinal chemistry and pharmacology. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer, antiviral, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrimidine ring that contributes to its biological activity. The structure allows it to mimic natural nucleotides, which is crucial for its interaction with biological targets such as enzymes and nucleic acids .

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis and enzyme activity. The pyrimidine ring structure enables it to act as an analog of nucleotides, potentially inhibiting the replication processes of DNA and RNA. This mechanism is particularly relevant in the development of antiviral and anticancer agents, where disrupting cellular replication pathways can lead to therapeutic effects .

Anticancer Activity

Research indicates that Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study found that derivatives of pyrimidine compounds can selectively target cancer cells while sparing normal cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural similarity to nucleotides allows it to disrupt viral replication mechanisms. Studies have demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as HIV and other RNA viruses by interfering with their nucleic acid synthesis .

Antimicrobial Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA synthesis, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study on Anticancer Properties | Demonstrated significant inhibition of cancer cell proliferation in vitro | Suggests potential for development as an anticancer drug |

| Investigation of Antiviral Effects | Showed inhibition of HIV replication in cultured cells | Supports further exploration as an antiviral agent |

| Evaluation of Antimicrobial Activity | Exhibited bactericidal effects against Gram-positive bacteria | Indicates potential use in treating bacterial infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.